Methyl 4-acetamido-3-iodobenzoate
Overview
Description
Methyl 4-acetamido-3-iodobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a molecular formula of C10H10INO3 and a molecular weight of 337.09 g/mol.
Mechanism of Action
Target of Action
It is known that the compound has a biochemical application in proteomics research .
Mode of Action
Compounds with similar structures, such as methyl 4-iodobenzoate, are known to undergo coupling reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-acetamido-3-iodobenzoate . .
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-acetamido-3-iodobenzoate in lab experiments is its versatility. It can be used in various applications, including organic synthesis and drug development. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with it.
Future Directions
There are several future directions for the use of Methyl 4-acetamido-3-iodobenzoate in scientific research. One potential direction is in the development of new drugs and pharmaceuticals. This compound has shown promise in the treatment of pain and inflammation, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Another potential direction is in the development of new materials. This compound has unique chemical properties that make it useful in the synthesis of new materials with specific properties, such as conductivity or optical properties.
In conclusion, this compound is a chemical compound that has many potential applications in scientific research. Its versatility and unique chemical properties make it useful in various fields, including organic synthesis, drug development, and material science. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
Methyl 4-acetamido-3-iodobenzoate has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis, where it is used as a building block for the synthesis of other compounds. It has also been used in the synthesis of new drugs and pharmaceuticals due to its unique chemical properties.
properties
IUPAC Name |
methyl 4-acetamido-3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTQNEZTXKVCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571168 | |
Record name | Methyl 4-acetamido-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
190071-23-9 | |
Record name | Methyl 4-acetamido-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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